![molecular formula C14H9BrFNO B2905312 5-BRomo-2-(5-fluoro-2-methylphenoxy)benzonitrile CAS No. 1977956-81-2](/img/structure/B2905312.png)
5-BRomo-2-(5-fluoro-2-methylphenoxy)benzonitrile
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Description
5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is a chemical compound with the CAS Number: 1977956-81-2 . It has a molecular weight of 306.13 . The IUPAC name for this compound is 5-bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile can be represented by the formula C14H9BrFNO . The InChI code for this compound is 1S/C14H9BrFNO/c1-9-2-4-12(16)7-14(9)18-13-5-3-11(15)6-10(13)8-17/h2-7H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile are not available, it’s worth noting that bromide and fluoride substituents display different reactivities, thus enabling selective substitution reactions .Scientific Research Applications
Enzyme Inhibition
- Carbonic Anhydrase Inhibitors : Bromophenol derivatives have been identified as promising inhibitors of human carbonic anhydrase isozymes, which are involved in various physiological processes. These inhibitors could be valuable in developing treatments for conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antibacterial Activity
- Marine Algae Extracts : Bromophenols isolated from marine algae showed moderate to strong antibacterial activity against several bacterial strains, highlighting their potential as natural antimicrobial agents (Xu et al., 2003).
Synthesis of Novel Compounds
- Synthetic Pathways : Research has developed practical methods for synthesizing related compounds, like 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals. This highlights the compound's role in facilitating the production of medically relevant substances (Qiu et al., 2009).
Antioxidant Activity
- Natural Antioxidants : Bromophenols from marine red algae have demonstrated potent antioxidant activities, stronger than or comparable to synthetic antioxidants. This suggests their potential application in preventing oxidative stress-related diseases or the deterioration of food products (Li et al., 2011).
properties
IUPAC Name |
5-bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrFNO/c1-9-2-4-12(16)7-14(9)18-13-5-3-11(15)6-10(13)8-17/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEGDAWEOBEQFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)OC2=C(C=C(C=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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